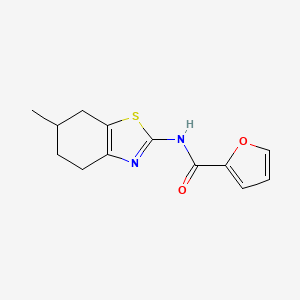

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZLXNBXSKYFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the condensation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzothiazole ring can be reduced to form tetrahydrobenzothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Benzothiazole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities .

Medicine: The compound is studied for its potential therapeutic applications. Benzothiazole derivatives are known to interact with various biological targets, making them candidates for drug development. Research is ongoing to evaluate their efficacy and safety in preclinical and clinical studies .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Table 1: Key Structural and Molecular Differences

Notes:

- Sulfonamide derivatives (e.g., ChemBK’s entry) replace the carboxamide with a sulfonamide group, which may alter solubility and hydrogen-bonding capacity .

- Nitro and halogen substituents (e.g., 3-nitrobenzamide in ) introduce polar functional groups, likely influencing electronic distribution and receptor interactions .

Piperazine-Linked Analogs

Table 2: Piperazine-Modified Derivatives

Key Findings :

- Piperazine linkers introduce conformational flexibility and basic nitrogen centers, which can enhance blood-brain barrier penetration or modulate receptor selectivity .

- Aryl substitutions (e.g., 4-methoxy or 2-fluoro) on the piperazine ring fine-tune lipophilicity and electronic effects, impacting pharmacokinetics .

Stereochemical and Regiochemical Considerations

- Stereoisomerism : highlights an (R)-configured 6-methyl group in "N-[(6R)-6-methyl-...]benzamide," suggesting chirality may influence biological activity . The target compound’s stereochemical profile is unspecified in the evidence.

- Regiochemistry : Substituent position (e.g., 4,6-dimethyl vs. 6-methyl in ) affects steric hindrance and binding pocket compatibility .

Research Implications and Limitations

- Pharmacological Potential: While direct activity data are absent, the prevalence of benzothiazole derivatives in patents (e.g., EP3348550A1) underscores their relevance in drug discovery, particularly for CNS or anticancer targets .

- Limitations : The evidence lacks explicit data on solubility, stability, or in vitro/in vivo efficacy for the target compound. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17N3OS3

- Molecular Weight : 375.53 g/mol

- CAS Number : 573950-96-6

Biological Activity Overview

The compound exhibits a range of biological activities that are primarily attributed to its structural features. The benzothiazole and furan moieties contribute to its interaction with various biological targets.

Antitumor Activity

Research has indicated that derivatives of benzothiazole compounds often possess antitumor properties. For instance, a study highlighted the development of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol derivatives that demonstrated high selectivity against aneuploid cell lines. The presence of specific substituents significantly enhanced their potency against cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A study on benzothiazole derivatives reported that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in cell proliferation and survival.

- DNA Interaction : The benzothiazole moiety allows for intercalation into DNA strands, disrupting replication processes.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-361 breast cancer cell lines .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against S. pneumoniae, indicating potent antibacterial properties .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key considerations for synthesizing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide with high purity?

Answer:

Synthesis involves multi-step reactions, typically starting with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and furan-2-carboxylic acid derivatives. Critical parameters include:

- Reaction Conditions :

- Temperature control (e.g., 0–5°C for acyl chloride formation, 60–80°C for amide coupling) .

- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) .

- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation .

- Purification :

- Recrystallization from ethanol/water mixtures to remove unreacted starting materials .

- High-Performance Liquid Chromatography (HPLC) for isolating high-purity fractions .

- Analytical Validation :

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) :

- H NMR identifies protons on the tetrahydro-benzothiazole ring (δ 1.5–3.0 ppm) and furan aromatic protons (δ 6.5–7.5 ppm) .

- C NMR confirms carbonyl groups (δ 165–170 ppm) and quaternary carbons in the benzothiazole ring .

- X-ray Crystallography :

- Infrared Spectroscopy (IR) :

- Stretching vibrations for amide C=O (1650–1700 cm) and benzothiazole C-S (650–750 cm) .

Advanced: What computational methods are employed to predict the biological targets of this benzothiazole-furan hybrid?

Answer:

Computational approaches include:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- Pharmacophore Modeling :

- Identifies essential features (e.g., hydrogen bond acceptors on the benzothiazole ring) for activity against specific targets like carbonic anhydrase .

Advanced: How do researchers resolve discrepancies in reported biological activities across different studies?

Answer:

Discrepancies arise due to variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays :

- Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., cisplatin for cytotoxicity) .

- Purity Reassessment :

- Structural Analog Comparison :

- Compare activity of methyl-substituted vs. unsubstituted benzothiazole derivatives to identify structure-activity relationships (SAR) .

- Meta-Analysis :

- Pool data from multiple studies (e.g., IC values for enzyme inhibition) to identify outliers using statistical tools like Grubbs’ test .

Advanced: What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

Answer:

Key optimization strategies:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., sulfonamide at the benzothiazole N-position) to improve aqueous solubility .

- Methyl group removal from the tetrahydro ring reduces metabolic lability .

- Formulation :

- Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability .

- ADMET Profiling :

Basic: What analytical techniques are critical for monitoring reaction intermediates during synthesis?

Answer:

- Thin-Layer Chromatography (TLC) :

- Track reaction progress using silica gel plates and UV visualization (R values for intermediates typically 0.3–0.6 in ethyl acetate/hexane) .

- High-Resolution Mass Spectrometry (HRMS) :

- In Situ IR Spectroscopy :

- Monitor carbonyl formation (e.g., amide bond at 1680 cm) in real time .

Advanced: How is the compound’s potential as an organic semiconductor evaluated?

Answer:

- Electrochemical Analysis :

- Cyclic voltammetry determines HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for benzothiazole derivatives) .

- Charge Transport Studies :

- Field-effect transistor (FET) configurations measure hole/electron mobility (μ ~ 0.1–1 cm/V·s) .

- Thermal Stability :

- Thermogravimetric analysis (TGA) assesses decomposition temperatures (>250°C for semiconductor applications) .

Advanced: What mechanistic studies elucidate the compound’s enzyme inhibition properties?

Answer:

- Enzyme Kinetics :

- Michaelis-Menten plots quantify inhibition constants (K) under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) :

- Measures binding stoichiometry and enthalpy changes during inhibitor-enzyme interactions .

- X-ray Crystallography of Complexes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.